molecular formula C26H28N4O2 B1234066 2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone

2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone

Cat. No.: B1234066
M. Wt: 428.5 g/mol
InChI Key: FAZQZTYABRGLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone is a pyrroloquinoline.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

  • 2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone, commonly known as Aripiprazole, has been extensively studied for its pharmacological properties, particularly as a novel antipsychotic with partial agonist activity at dopamine D2 receptors. It exhibits high affinity for human 5-HT1A receptors and demonstrates potent partial agonism in this context. This interaction with 5-HT1A receptors may contribute to Aripiprazole's overall efficacy against symptoms of schizophrenia and its favorable side-effect profile (Jordan et al., 2002).

Antimicrobial Applications

  • Research has highlighted the potential antimicrobial properties of related quinolinone derivatives. For instance, studies on the synthesis and reactions of compounds like 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile have revealed significant antifungal and antibacterial activities. These findings indicate a broader scope of application for quinolinone derivatives in the field of antimicrobial therapy (Abdel-Mohsen, 2005).

Synthesis and Chemical Reactions

  • The synthesis and chemical properties of related quinolinone derivatives have been a subject of interest. Studies focusing on compounds like 3,4-dihydro-2(1H)-quinolinone have explored novel antidepressant drugs with central nervous system-stimulating activity. These investigations contribute to understanding the synthetic pathways and pharmacological potential of quinolinone derivatives (Oshiro et al., 2000).

Vasorelaxing Properties

  • Investigations into the vasorelaxing activity of Mannich bases obtained by aminoalkylation of 3H-pyrrolo[3,2-f]quinoline, which shares structural similarities with the compound , have shown promising results. Such studies are instrumental in exploring the potential of quinolinone derivatives as vasorelaxing agents, which could have significant implications in cardiovascular therapy (Ferlin et al., 2002).

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1,5-dimethylpyrrolo[3,2-c]quinolin-4-one

InChI

InChI=1S/C26H28N4O2/c1-17-8-7-11-21(18(17)2)29-12-14-30(15-13-29)26(32)23-16-20-24(27(23)3)19-9-5-6-10-22(19)28(4)25(20)31/h5-11,16H,12-15H2,1-4H3

InChI Key

FAZQZTYABRGLSR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3C)C5=CC=CC=C5N(C4=O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3C)C5=CC=CC=C5N(C4=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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